N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a diethylaminoethyl group, an ethoxybenzo[d]thiazolyl group, and a nitrobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the ethoxy group: The benzo[d]thiazole intermediate can be ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Nitration of the benzamide: The nitration of the benzamide moiety can be carried out using a mixture of concentrated sulfuric acid and nitric acid.
Coupling of the diethylaminoethyl group: The final step involves coupling the diethylaminoethyl group to the ethoxybenzo[d]thiazol-2-yl-4-nitrobenzamide intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or labeling agent due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Generating reactive oxygen species (ROS): Inducing oxidative stress and cell death in target cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
- N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-aminobenzamide hydrochloride
Uniqueness
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzo[d]thiazolyl and nitrobenzamide moieties contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)14-15-25(21(27)16-10-12-17(13-11-16)26(28)29)22-23-20-18(30-6-3)8-7-9-19(20)31-22;/h7-13H,4-6,14-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOYZSGEIREYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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